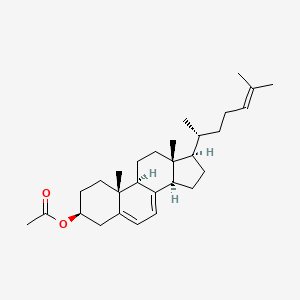
BAKUCHIOL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bakuchiol is a natural compound extracted from the seeds of the plant Psoralea corylifolia, commonly known as babchi . It is gaining popularity in the skincare world due to its natural antioxidant, anti-inflammatory, and anti-aging properties . It is found in the leaves and seeds of the Psoralea corylifolia plant . It has been used to treat skin conditions such as eczema, psoriasis, and alopecia .
Synthesis Analysis
Bakuchiol is an emblematic meroterpene class of natural product extracted from Psoralea corylifolia . The construction of its carbon tetra alkylated stereocenter is the key step in the total synthesis . This goal has been achieved through several strategies . Organic chemists are now involved in the development of new synthetic routes for the production of bakuchiol and their analogues .Molecular Structure Analysis
Bakuchiol has a terpenoid side-chain at the para-position of the phenoxy –OH group, providing an affinity for hydrophobic environments . From a proposed antioxidant mechanism of bakuchiol, it was found that the terpenoid chain with an easily abstractable hydrogen atom adjacent to its trisubstituted olefin linkage is giving it an enhanced antioxidant activity .Chemical Reactions Analysis
Bakuchiol represents an ideal bioactive scaffold for the synthesis of potent analogs and their structure–activity relationships (SAR) studies . The aromatic ring of bakuchiol is derived from a phenylpropane pathway and monoterpene side chain is derived from mevalonate pathway (MVA) .Physical And Chemical Properties Analysis
Bakuchiol is a neat oil . Its molecular weight is 256.38 g/mol . The melting point and boiling point are undetermined .Mécanisme D'action
Orientations Futures
Bakuchiol is generating a lot of interest in the skincare world because of its retinol-like functionality . It is found to have no or little side effects when compared to retinoids, thus replacing the latter from the place of top anti-ageing molecule . This evidence suggests that bakuchiol has potential for further development, application, and research .
Propriétés
Numéro CAS |
17015-60-0 |
|---|---|
Formule moléculaire |
C17H22O |
Poids moléculaire |
242.362 |
Nom IUPAC |
4-[(1E)-3-ethenyl-7-methylocta-1,6-dienyl]phenol |
InChI |
InChI=1S/C17H22O/c1-4-15(7-5-6-14(2)3)8-9-16-10-12-17(18)13-11-16/h4,6,8-13,15,18H,1,5,7H2,2-3H3/b9-8+ |
Clé InChI |
HFGJBFLUJAGDTP-CMDGGOBGSA-N |
SMILES |
CC(=CCCC(C=C)C=CC1=CC=C(C=C1)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



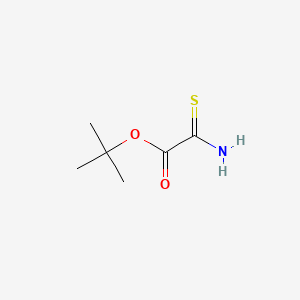
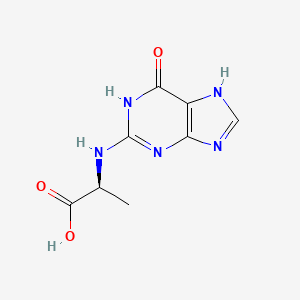
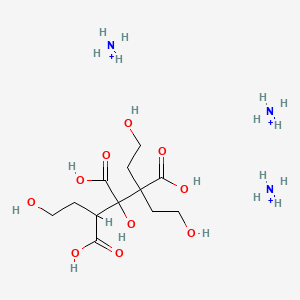
![ethyl (2S)-4-[[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]amino]-4-oxo-2-[(2,2,2-trifluoroacetyl)amino]butanoate](/img/structure/B579052.png)

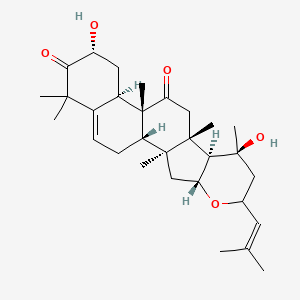

![1-Oxaspiro[2.8]undecane](/img/structure/B579059.png)
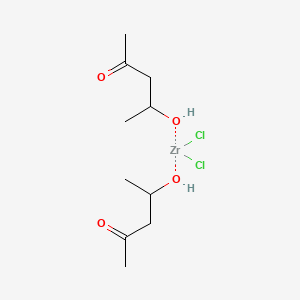
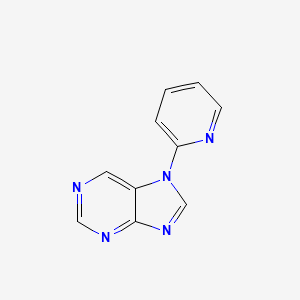
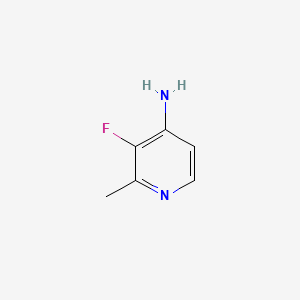
![Pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-4-carboxamide](/img/structure/B579064.png)
